

X-ray crystal structure analysis of 2-Bromo-4-fluorobenzoic acid derivatives

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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoic acid

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A Comparative Crystallographic Analysis of Brominated Benzamide Derivatives

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structure analysis of 2-Bromo-N-(2,4-difluorobenzyl)benzamide and 2-Bromobenzamide, offering insights into the impact of fluorination on crystal packing and intermolecular interactions.

This guide provides an objective comparison of the single-crystal X-ray diffraction data for 2-Bromo-N-(2,4-difluorobenzyl)benzamide and 2-Bromobenzamide. The inclusion of a difluorobenzyl group in the former allows for an examination of how fluorine substitution influences the solid-state architecture of brominated benzamides. Such structural insights are crucial for understanding the physicochemical properties and potential biological activity of these compounds, which are common motifs in medicinal chemistry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, facilitating a direct comparison of their crystal structures.

Parameter	2-Bromo-N-(2,4-difluorobenzyl)benzamide[1]	2-Bromobenzamide
Chemical Formula	C ₁₄ H ₁₀ BrF ₂ NO	C ₇ H ₆ BrNO
Molecular Weight	326.14 g/mol	200.03 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
a (Å)	15.1112(11)	5.488(2)
b (Å)	4.8926(3)	5.111(2)
c (Å)	17.4796(13)	28.028(11)
α (°)	90	90
β (°)	91.167(7)	94.18(3)
γ (°)	90	90
Volume (Å ³)	1292.05(16)	784.1(5)
Z	4	4
Key Interactions	N–H···O hydrogen bonds, C–Br···π interactions	N–H···O hydrogen bonds forming centrosymmetric dimers

Experimental Protocols

The methodologies described below are representative of standard procedures for the synthesis and single-crystal X-ray diffraction analysis of small organic molecules like the benzamides compared in this guide.

Synthesis of Benzamide Derivatives

General Procedure: The synthesis of these benzamide derivatives is typically achieved through the reaction of a corresponding benzoic acid with a suitable amine.

- **Activation of the Carboxylic Acid:** The benzoic acid (e.g., 2-bromobenzoic acid) is converted to a more reactive species, such as an acyl chloride or an activated ester. This can be achieved by reacting the acid with a chlorinating agent like thionyl chloride or oxalyl chloride, or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- **Amide Bond Formation:** The activated carboxylic acid derivative is then reacted with the appropriate amine (e.g., (2,4-difluorophenyl)methanamine or ammonia for 2-bromobenzamide) in the presence of a base (such as triethylamine or pyridine) to neutralize the acid byproduct. The reaction is typically carried out in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at room temperature or with gentle heating.
- **Work-up and Purification:** Upon completion of the reaction, the mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Single-Crystal X-ray Diffraction Analysis

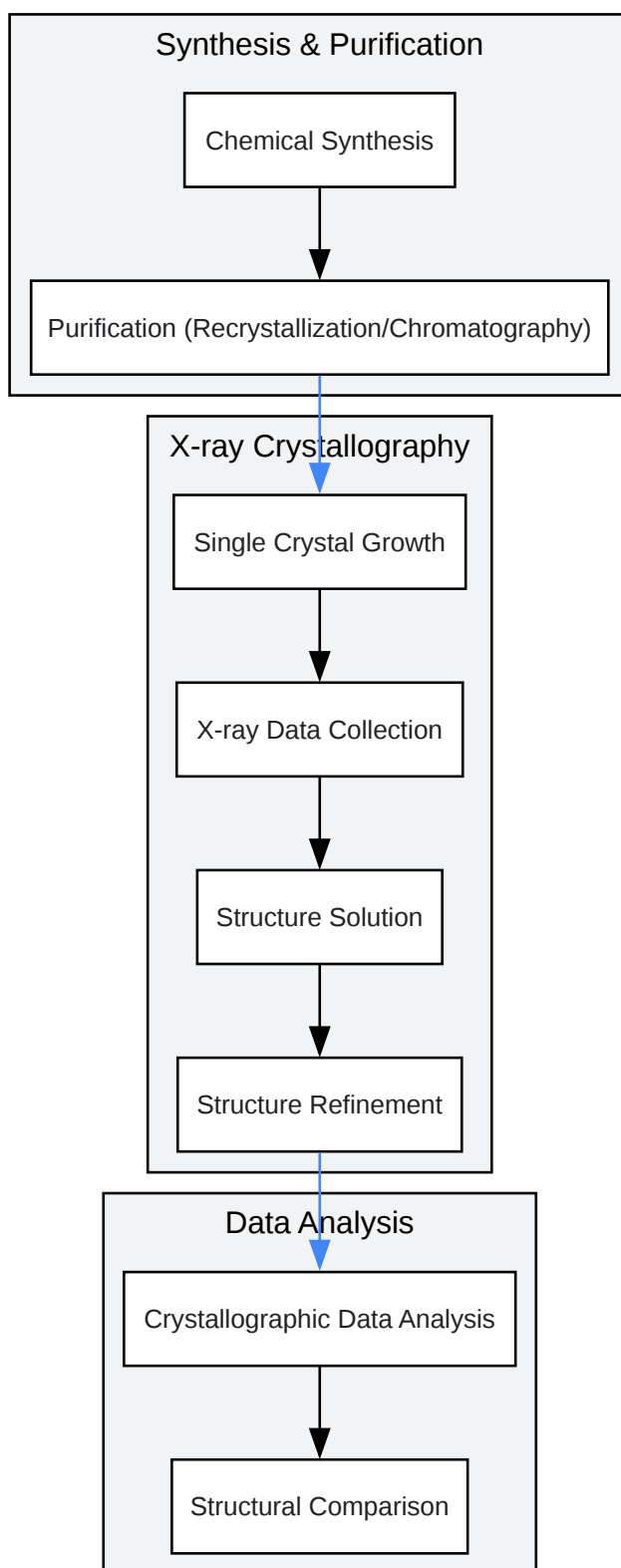
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

- **Crystal Growth:** Single crystals of suitable quality for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Other techniques such as vapor diffusion or cooling crystallization can also be employed.
- **Data Collection:** A suitable single crystal is selected and mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a series of images while the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct

methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to obtain the final, accurate molecular structure, including bond lengths, bond angles, and thermal parameters.

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis.



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Caption: General workflow for X-ray crystal structure analysis.

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References

- 1. researchgate.net [researchgate.net]
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